2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide
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Overview
Description
2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an amino group, a fluoromethyl group, and a sulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-amino-4-(fluoromethyl)benzenethiol with N,N-dimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .
Scientific Research Applications
2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Amino-4-(methyl)phenyl]sulfanyl}-N,N-dimethylbenzamide
- 2-{[2-Amino-4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide
- 2-{[2-Amino-4-(bromomethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide
Uniqueness
The presence of the fluoromethyl group in 2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
844699-83-8 |
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Molecular Formula |
C16H17FN2OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[2-amino-4-(fluoromethyl)phenyl]sulfanyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H17FN2OS/c1-19(2)16(20)12-5-3-4-6-14(12)21-15-8-7-11(10-17)9-13(15)18/h3-9H,10,18H2,1-2H3 |
InChI Key |
WFOWSMGBQQOFKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)CF)N |
Origin of Product |
United States |
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